molecular formula C18H23NO4 B3022207 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 879329-84-7

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B3022207
CAS No.: 879329-84-7
M. Wt: 317.4 g/mol
InChI Key: VTAYNXCWVIIWLT-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. This compound has garnered attention due to its potential therapeutic applications in various fields of medicine.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO4C_{18}H_{23}NO_4. Its structure features a pyrrole ring substituted with methoxy and propyl groups, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound possesses notable antimicrobial and anti-inflammatory properties. The presence of the methoxy groups enhances its efficacy against various pathogens.

Antimicrobial Activity

A study synthesized novel derivatives of pyrrole, including the compound , and evaluated their antimicrobial properties. The results indicated that these derivatives exhibited significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The introduction of methoxy groups was found to enhance the antibacterial potency of the compounds tested .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a2018
8b2219
52521

Table: Antimicrobial activity of synthesized pyrrole derivatives .

Anti-inflammatory Activity

The compound also demonstrates potential as an inhibitor of lipoxygenases , enzymes involved in the inflammatory response. In silico studies revealed that it could effectively inhibit the activity of mammalian 15-lipoxygenase (ALOX15), suggesting its utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets:

  • Inhibition of ALOX15 : The compound binds to the active site of ALOX15, preventing it from catalyzing the conversion of fatty acids into inflammatory mediators. This action is crucial for reducing inflammation and associated pain.
  • Antimicrobial Mechanism : The structural features contribute to membrane disruption in bacterial cells, leading to cell death. The methoxy groups likely enhance lipophilicity, facilitating better membrane interaction.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, the synthesized pyrrole derivatives were tested against standard antibiotics. The results showed that certain derivatives, including the target compound, outperformed conventional antibiotics against resistant strains of bacteria .
  • Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory effects of a related pyrrole derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers following treatment, supporting the therapeutic potential of pyrrole compounds .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-16(18(20)21)13(2)19(10-5-11-22-3)17(12)14-6-8-15(23-4)9-7-14/h6-9H,5,10-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAYNXCWVIIWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)O)C)CCCOC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132208
Record name 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879329-84-7
Record name 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879329-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
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